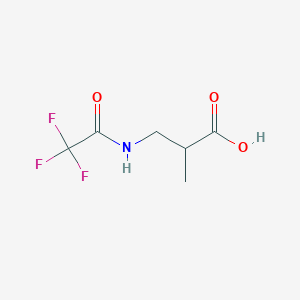![molecular formula C11H21NO2 B15304385 rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate is a chemical compound with the molecular formula C11H21NO2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate typically involves the reaction of 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride: Another racemic mixture with a similar piperidine structure.
methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate: The non-racemic form of the compound.
Uniqueness
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate is unique due to its specific stereochemistry and the presence of both enantiomers. This racemic mixture can exhibit different biological activities compared to its non-racemic counterparts, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
methyl 2-methyl-2-[(2S,4R)-4-methylpiperidin-2-yl]propanoate |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-12-9(7-8)11(2,3)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
QJXNFCATCFLGBT-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H]1CCN[C@@H](C1)C(C)(C)C(=O)OC |
Kanonische SMILES |
CC1CCNC(C1)C(C)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
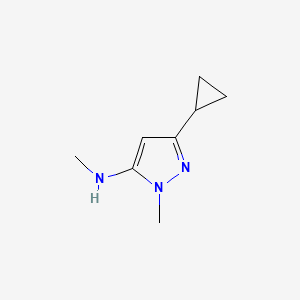
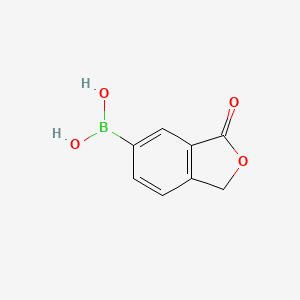
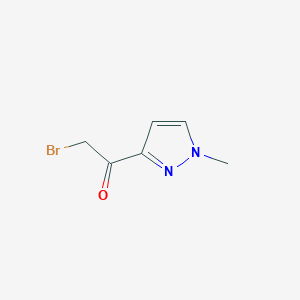
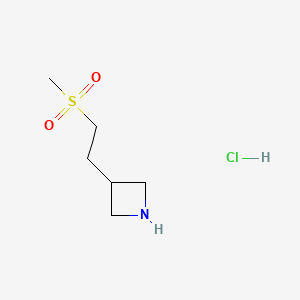
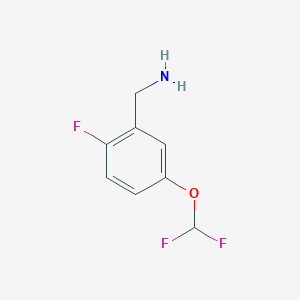
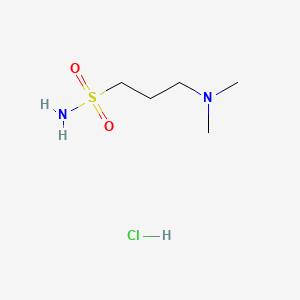
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)
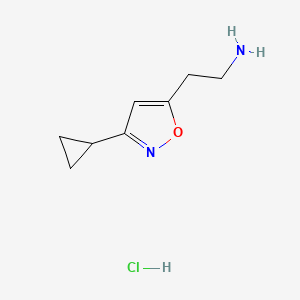
![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)
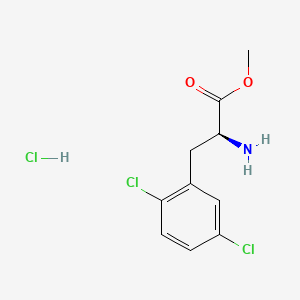
![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)
